(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol
Description
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral amino alcohol characterized by a 4-isopropylphenyl substituent and an ethanolamine backbone.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
IHSBABZVVDRZSP-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CN)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Catalytic Reduction
This method adapts principles from the synthesis of erythro-2-amino alcohols (Patent US7414153B2).
Procedure:
-
- React 1-[4-(propan-2-yl)phenyl]ethan-1-one with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., NaOH or NaOAc) at 0–30°C.
- Solvent: Di-n-butyl ether or toluene.
- Yield: >85% (isolated via solvent extraction).
-
- Reduce the oxime intermediate using a nickel-aluminum (Ni-Al) catalyst under H₂.
- Conditions: Exothermic reaction at 60–100°C.
- Crude product contains erythro and threo diastereomers.
-
- Treat the crude mixture with an organic acid (e.g., acetic acid) in methanol/water.
- Isolate the (1S)-isomer via crystallization or column chromatography.
Key Data:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Oxime formation | 0–30°C, 3 h, NaOH | 85% | 90% |
| Reduction | Ni-Al, H₂, 60–100°C | 70% | 75% |
| Diastereomer separation | Acetic acid/MeOH/H₂O, recrystallization | 50% | 99% |
Stereoselective Reductive Amination
This route employs asymmetric catalysis to directly introduce the amino group.
Procedure:
-
- Start with 1-[4-(propan-2-yl)phenyl]ethan-1-one.
Workup :
- Purify via silica gel chromatography (ethyl acetate/petroleum ether).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% Ru-SNS2 |
| Enantiomeric excess | 88% (1S) |
| Isolated yield | 65% |
Resolution of Racemic Mixtures
For racemic syntheses, chiral resolution achieves the desired (1S)-enantiomer.
Procedure:
-
- Prepare 2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol via non-stereoselective methods.
-
- Use a chiral acid (e.g., tartaric acid) to form diastereomeric salts.
- Recrystallize from ethanol/water.
Key Data:
| Resolution Agent | Solvent System | ee (%) | Yield |
|---|---|---|---|
| L-(+)-Tartaric acid | Ethanol/H₂O (3:1) | 99 | 40 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Oxime reduction | High diastereoselectivity | Multi-step, moderate yields |
| Reductive amination | Direct, fewer steps | Requires chiral catalyst |
| Chiral resolution | High enantiopurity | Low yield, costly reagents |
Analytical Validation
- HPLC Conditions (adapted from):
- Column: Discovery C-18 (150 × 3.9 mm, 5 µm).
- Mobile phase: Tetramethylammonium hydroxide/MeOH/THF.
- Retention time: (1S)-isomer = 8.2 min; (1R)-isomer = 9.5 min.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- The 4-isopropyl group in the target compound enhances lipophilicity compared to polar substituents like nitro (Chloramphenicol amine) or methylthio (Thiomicamine). This may improve membrane permeability but reduce aqueous solubility .
- Trifluoromethylthio () introduces both electronegativity and metabolic resistance, making it suitable for CNS-targeting drugs .
- Naphthyl groups () expand aromatic surface area, favoring hydrophobic binding pockets in proteins .
- Backbone Variations: Ethanolamine (target) vs. Amino vs. Ether Linkages: The absence of an amino group in (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol () eliminates basicity, altering pharmacokinetics .
Stereochemical Considerations :
- The (1S) configuration in the target compound may confer enantioselective interactions, similar to the (1S,2R) configuration in Chloramphenicol amine, which is critical for antibiotic activity .
Biological Activity
(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, also known as a chiral amino alcohol, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological targets.
The molecular formula of this compound is C12H17NO. Its structure includes a propan-2-yl group attached to a phenyl ring, which enhances its lipophilicity and potential for enzyme interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid/Liquid |
Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. The compound binds to specific enzymes, disrupting normal biochemical pathways, which may lead to therapeutic effects against various diseases, particularly those related to enzyme dysfunction and metabolic disorders .
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit the activity of certain enzymes, which is critical for understanding its therapeutic potential. For instance, molecular docking studies have been employed to explore its binding affinity to target enzymes, revealing insights into its inhibitory mechanisms.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, suggesting its potential as an anticancer agent. For example, it was tested against MDA-MB-231 breast cancer cells and showed promising results compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against certain bacterial strains, making it a candidate for further development as an antibiotic .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Cytotoxicity Against Cancer Cells :
-
Enzyme Interaction Studies :
- Molecular docking simulations indicated strong binding affinities to enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
